molecular formula C23H25N3O2 B7707504 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

Katalognummer: B7707504
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: ZRHOKYGHZTWMFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as CMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMI is a member of the quinoline family and is structurally similar to other quinoline derivatives that have been used in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. PLA2 is an enzyme that is involved in the production of arachidonic acid, which is a precursor to prostaglandins. By inhibiting the activity of these enzymes, this compound reduces inflammation and may have anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been shown to have antioxidant properties and may be protective against oxidative stress. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further study.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is its low toxicity profile, which makes it a promising candidate for further study. This compound has also been shown to have a number of potential therapeutic applications, which makes it a versatile compound for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain lab experiments.

Zukünftige Richtungen

There are a number of future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. One potential direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the treatment of cancer. This compound may also be studied further for its potential use in the treatment of bacterial infections. Additionally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesemethoden

The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-6-methylquinoline with isonicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyclohexylamine to form the final compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-7-8-21-18(13-16)14-19(22(27)25-21)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h7-14,20H,2-6,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHOKYGHZTWMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.